molecular formula C11H21N3O2 B14779765 N-[[1-(2-aminopropanoyl)piperidin-3-yl]methyl]acetamide

N-[[1-(2-aminopropanoyl)piperidin-3-yl]methyl]acetamide

Cat. No.: B14779765
M. Wt: 227.30 g/mol
InChI Key: HIMRSGODEYBZHH-UHFFFAOYSA-N
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Description

N-[[1-(2-Aminopropanoyl)piperidin-3-yl]methyl]acetamide is a high-purity piperidine-based chemical compound intended for research use only (RUO) and is not for human or veterinary diagnostic or therapeutic use. This acetamide derivative features a distinct molecular architecture, characterized by a piperidine ring system functionalized with both 2-aminopropanoyl and acetamide groups. Piperidine-based compounds are of significant interest in medicinal chemistry and drug discovery, particularly as research into targeted protein degraders (PROTACs) and other small-molecule modulators advances . Structurally related piperidine compounds have demonstrated substantial potential in pharmacological research, specifically as AMPK (adenosine monophosphate-activated protein kinase) agonists . The AMPK pathway represents a crucial therapeutic target for several conditions, including metabolic disorders , type 2 diabetes , and non-alcoholic fatty liver disease . Furthermore, AMPK activation shows promise in oncology research for its potential anti-tumor effects and in cardiovascular disease studies . Researchers can utilize this compound as a key synthetic intermediate or building block for developing novel bioactive molecules. Its structure suggests potential application in exploring metabolic pathways and enzyme regulation. As with all research chemicals, this product requires proper handling. Consult the safety data sheet (SDS) for specific hazard and precautionary information. Standard safe laboratory practices should always be followed, including the use of personal protective equipment and working in a well-ventilated area .

Properties

Molecular Formula

C11H21N3O2

Molecular Weight

227.30 g/mol

IUPAC Name

N-[[1-(2-aminopropanoyl)piperidin-3-yl]methyl]acetamide

InChI

InChI=1S/C11H21N3O2/c1-8(12)11(16)14-5-3-4-10(7-14)6-13-9(2)15/h8,10H,3-7,12H2,1-2H3,(H,13,15)

InChI Key

HIMRSGODEYBZHH-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCCC(C1)CNC(=O)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-((S)-2-Aminopropanoyl)piperidin-3-yl)methyl)acetamide typically involves the formation of the piperidine ring followed by the introduction of the acetamide and aminopropanoyl groups. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve multistep synthesis processes that are optimized for yield and purity. These methods may include:

Chemical Reactions Analysis

Types of Reactions

N-((1-((S)-2-Aminopropanoyl)piperidin-3-yl)methyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

Major Products

Major products formed from these reactions include:

Scientific Research Applications

N-[[1-(2-aminopropanoyl)piperidin-3-yl]methyl]acetamide's applications span scientific research, with noted potential in chemistry, biology, medicine, and industry. It is crucial in the synthesis of complex molecules and is explored as a biochemical probe for studying enzyme activity and protein interactions. Its possible therapeutic effects, including analgesic and anti-inflammatory properties, are under investigation.

Interaction Studies
Interaction studies are essential to reveal how N-[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-N-cyclopropyl-acetamide interacts with biological targets. Initial findings indicate that it may modulate G protein-coupled receptors and influence downstream signaling pathways. Further research is needed to fully understand its mechanism of action and therapeutic potential.

Pharmacological Profiles
Research has shown that compounds with similar piperidine structures exhibit significant pharmacological activities. For instance, the compound may influence:

  • Pain modulation : By interacting with pain-related neurotransmitter systems.
  • Neuroprotection : Potentially offering protective effects against neurodegenerative conditions.

Reactions
N-((S)-1-((S)-2-Aminopropanoyl)piperidin-3-yl)-N-methylacetamide can undergo various chemical reactions:

  • Oxidation : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
  • Reduction : Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution : The compound can undergo substitution reactions, particularly at the amide or piperidine nitrogen atoms, using reagents like alkyl halides or acyl chlorides.

Comparison With Similar Compounds

Compound NameStructural FeaturesBiological ActivityUnique Aspects
N-[1-(2-Aminobutyl)-piperidin-3-ylmethyl]-N-methyl-acetamideSimilar piperidine structureAnalgesic propertiesLonger alkyl chain
N-[1-(S)-2-Amino-butyryl-piperidin-3-ylmethyl]-N-methyl-acetamideVariation in amino acid side chainDifferent receptor affinitiesChirality impact
N-[1-(R)-2-Amino-propionyl-piperidin-3-ylmethyl]-N-methyl-acetamideStereochemical variationPotentially different pharmacodynamicsChirality influence
N-Methyl-piperidin-4-ylmethylacetamidePiperidine core with methyl acetamideAnalgesic propertiesLacks amino acid substitution
N-(2-Aminoethyl)piperidinePiperidine core with aminoethyl side chainNeurotransmitter modulationSimpler structure without acetamide
N-(S)-1-(2-Chloro-acetyl)piperidin-3-yl-N-methylacetamideChlorinated derivativePotential antiulcer activityChlorine substitution alters activity

Mechanism of Action

The mechanism of action of N-((1-((S)-2-Aminopropanoyl)piperidin-3-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-((1-((S)-2-Aminopropanoyl)piperidin-3-yl)methyl)acetamide include:

Uniqueness

N-((1-((S)-2-Aminopropanoyl)piperidin-3-yl)methyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical reactions and potential therapeutic applications that are not observed in simpler piperidine derivatives .

Biological Activity

N-[[1-(2-aminopropanoyl)piperidin-3-yl]methyl]acetamide, also known as N-[1-((S)-2-amino-propionyl)-piperidin-3-ylmethyl]-N-methyl-acetamide, is a synthetic compound with notable pharmacological properties. Its unique molecular structure, characterized by a piperidine ring and an acetamide functional group, suggests potential interactions with various biological targets, particularly in the context of neurotransmitter systems.

  • Chemical Formula : C₁₁H₂₁N₃O₂
  • Molecular Weight : 227.3 g/mol
  • CAS Number : 1401668-78-7
  • Density : 1.11 g/cm³ (predicted)
  • Boiling Point : 407.9 °C (predicted)
  • pKa : 9.05 (predicted)

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes involved in neurotransmission and pain modulation. Preliminary studies indicate that compounds with similar structures may function as inhibitors or modulators of opioid and dopamine receptors, which are crucial in various physiological processes including pain perception and mood regulation.

Pharmacological Context

This compound has shown significant biological activity in several studies:

  • Neurotransmitter Interaction : The compound is hypothesized to influence neurotransmitter pathways, potentially offering neuroprotective effects and pain modulation.
  • Receptor Modulation : It may act on opioid and dopamine receptors, contributing to its analgesic properties.
  • In Vitro Studies : Initial in vitro assays have indicated its binding affinity to various receptors, which could elucidate its therapeutic potential.

Case Studies

Several studies have explored the biological activity of related compounds:

CompoundStudy FocusFindings
Thiadiazole derivativesAnticancer activityShowed decreased viability in human lymphoma cells and reduced xenograft growth .
Mannich basesCytotoxic actionExhibited inhibition of DNA topoisomerase I, suggesting potential for cancer therapy .
Piperidine derivativesAntimicrobial and anticancer activitiesDemonstrated significant antimicrobial effects comparable to standard drugs .

These findings highlight the diverse applications of piperidine-based compounds in medicinal chemistry.

In Vitro Assays

Research indicates that N-[1-(2-amino-propionyl)-piperidin-3-ylmethyl]-N-methyl-acetamide can modulate biological pathways through specific receptor interactions:

  • Binding Affinity : Studies suggest that the compound binds effectively to neurotransmitter receptors, influencing their activity.
  • Efficacy : Comparative analyses with known ligands reveal promising efficacy profiles, warranting further investigation into structural modifications to enhance selectivity and potency.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-[[1-(2-aminopropanoyl)piperidin-3-yl]methyl]acetamide, and how can reaction yields be optimized?

  • Methodological Answer : Multi-step synthesis is typically employed, starting with piperidine derivatives and introducing acetamide functionalities via nucleophilic acyl substitution or amidation. For example, similar compounds (e.g., AZD8931) are synthesized using coupling reagents like HATU or DCC in anhydrous conditions, followed by purification via column chromatography . Yield optimization may involve adjusting temperature (e.g., 0–5°C for sensitive intermediates), solvent selection (e.g., DMF for polar intermediates), and stoichiometric control of reactive groups .

Q. Which analytical techniques are critical for confirming the structural integrity of This compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to verify proton environments and carbonyl/amine functionalities.
  • High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight confirmation (e.g., ±0.001 Da tolerance).
  • HPLC with Chiral Columns : To assess enantiomeric purity, as demonstrated in the derivatization of piperidinyl-acetamide analogs using chiral amines like (S)-(-)-1-phenylethylamine .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of aerosols/dust.
  • Storage : In airtight containers under nitrogen at –20°C to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can researchers address challenges in achieving enantiomeric purity during synthesis?

  • Methodological Answer : Chiral resolution techniques are critical. For instance, derivatization with enantiopure amines (e.g., (S)-(-)-1-phenylethylamine) followed by chiral HPLC can separate enantiomers . Alternatively, asymmetric catalysis using chiral ligands (e.g., BINAP) during key synthetic steps may enhance stereochemical control .

Q. What computational strategies are effective in predicting the reactivity and stability of intermediates?

  • Methodological Answer :

  • Quantum Chemical Calculations : Density Functional Theory (DFT) to model transition states and predict regioselectivity in amidation or piperidine ring modifications .
  • Molecular Dynamics (MD) Simulations : To assess solvent effects on intermediate stability (e.g., polar aprotic solvents stabilizing charged intermediates) .

Q. How should contradictory data in biological activity assays be systematically analyzed?

  • Methodological Answer :

  • Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.
  • Control Experiments : Include positive/negative controls (e.g., known receptor agonists/antagonists) to rule off-target effects .
  • Statistical Validation : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance of replicate data .

Q. What methodologies are recommended for elucidating metabolic pathways in preclinical studies?

  • Methodological Answer :

  • Isotopic Labeling : 14^{14}C or 3^{3}H labeling of the acetamide or piperidine moieties to track metabolic breakdown via LC-MS .
  • CYP450 Inhibition Assays : Microsomal incubations with NADPH cofactors to identify cytochrome P450-mediated oxidation .

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